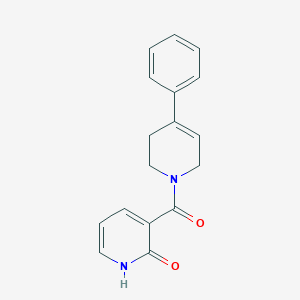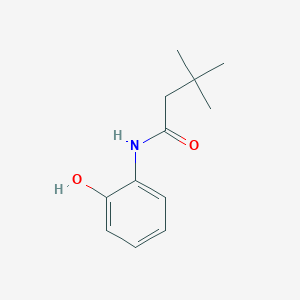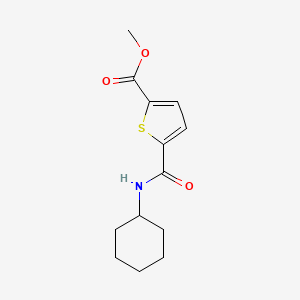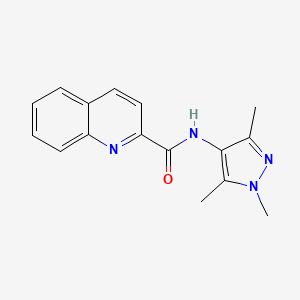![molecular formula C13H17NOS B7475939 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine, also known as MSMP, is a chemical compound that has been widely researched in the field of medicinal chemistry. It belongs to the class of pyrrolidine-based compounds and has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. This compound also inhibits the activity of NF-kB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. This compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine is its relatively simple synthesis method. It can be synthesized in moderate yield using commercially available starting materials. This compound has also shown good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability in aqueous solutions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine. One area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research is to optimize the synthesis method to improve the yield and purity of the product. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, good bioavailability, and pharmacokinetic properties make it an attractive target for further research. While there are limitations to its use in certain experiments, the future directions for research on this compound are promising and could lead to the development of new treatments for cancer, inflammation, and other diseases.
Synthesemethoden
The synthesis of 1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine involves the reaction of 4-[(Methylsulfanyl)methyl]benzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography. The yield of the synthesis is around 70%.
Wissenschaftliche Forschungsanwendungen
1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
[4-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-4-6-12(7-5-11)13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAAXFCFOVYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)


![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)



![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

